molecular formula C25H25N3O3S2 B2752255 4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905676-88-2

4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Numéro de catalogue B2752255
Numéro CAS: 905676-88-2
Poids moléculaire: 479.61
Clé InChI: UFQXSKLPINSYOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, also known as BZS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BZS is a sulfonamide derivative that has a benzothiazole moiety attached to it. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Applications De Recherche Scientifique

Enzyme Inhibition

This compound and its derivatives have been extensively studied for their inhibitory effects on various human carbonic anhydrase isoforms, revealing significant potential in medical research. For example, research led by Ulus et al. (2016) on novel acridine-acetazolamide conjugates, which share a structural resemblance to the specified compound, demonstrated potent inhibition effects on carbonic anhydrase isoforms hCA I, II, IV, and VII. These findings suggest applications in designing inhibitors for conditions where carbonic anhydrase activity is implicated, such as glaucoma, edema, and certain neurological disorders (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Molecular Synthesis and Characterization

Research into the synthesis and reactions of heterocyclic compounds has shown that derivatives of the specified compound can be synthesized and characterized for their structural and functional properties. Studies such as those by Chaloupka et al. (1977) offer insights into the synthesis of 8-membered heterocycles, showcasing the versatility of sulfonamide-based compounds in creating novel molecular structures with potential for further chemical and pharmacological exploration (Chaloupka, Vittorelli, Heimgartner, Schmid, Link, Bernauer, & Oberhänsli, 1977).

Pharmacological Applications

Beyond enzyme inhibition, sulfonamide derivatives, including those structurally related to "4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide," have been evaluated for their pharmacological properties. For instance, Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and assessed their in vitro biological activities, including antioxidant and antibacterial properties. This demonstrates the compound's potential utility in developing new therapeutic agents with antimicrobial and antioxidant capacities (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Propriétés

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-4-28(16-19-8-6-5-7-9-19)33(30,31)21-12-10-20(11-13-21)24(29)27-25-26-22-15-17(2)14-18(3)23(22)32-25/h5-15H,4,16H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQXSKLPINSYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.